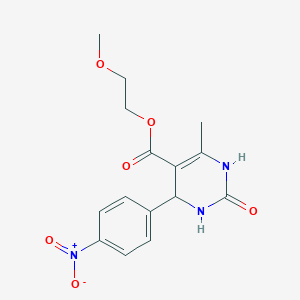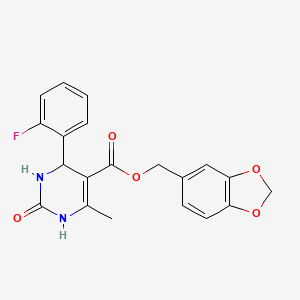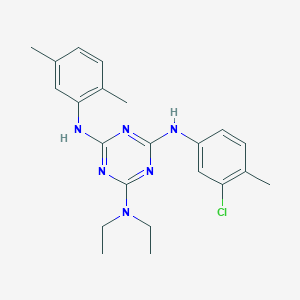![molecular formula C16H16O3 B5211474 7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly known as HU-308, is a synthetic cannabinoid receptor agonist. It is a promising compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
HU-308 exerts its effects by binding to and activating the cannabinoid receptor type 2 (CB2 receptor), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptor by HU-308 leads to the inhibition of inflammatory cytokines and chemokines, resulting in the suppression of inflammation. HU-308 also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In addition, HU-308 protects neurons by reducing oxidative stress and inflammation and enhancing neurotrophic factor signaling.
Biochemical and Physiological Effects:
HU-308 has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in animal models of inflammatory diseases. HU-308 also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Moreover, HU-308 has been found to enhance the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the survival and function of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
HU-308 has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which reduces the risk of off-target effects. It is also stable and soluble in organic solvents, which facilitates its use in in vitro and in vivo experiments. However, HU-308 has some limitations as well. It has a short half-life and rapid metabolism, which may limit its efficacy in vivo. Moreover, the effects of HU-308 may vary depending on the disease model and the experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on HU-308. One potential area of investigation is the development of more stable and potent analogs of HU-308 with improved pharmacokinetic properties. Another direction is the exploration of the potential therapeutic applications of HU-308 in other diseases, such as autoimmune disorders and metabolic diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of HU-308 and to identify the downstream targets of CB2 receptor activation. Finally, clinical trials are needed to evaluate the safety and efficacy of HU-308 in humans and to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, HU-308 is a synthetic cannabinoid receptor agonist with potential therapeutic applications in various diseases. It exerts its effects by activating the CB2 receptor and modulating various biochemical and physiological processes in the body. HU-308 has several advantages for lab experiments, but also some limitations. There are several future directions for research on HU-308, including the development of more stable and potent analogs, the exploration of new therapeutic applications, and the elucidation of the underlying molecular mechanisms.
Synthesemethoden
HU-308 can be synthesized by reacting 4-hydroxycoumarin with 3-bromo-1-propyne in tetrahydrofuran (THF) in the presence of potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) as a catalyst. The reaction mixture is then heated under reflux for several hours to obtain HU-308 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
HU-308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. HU-308 has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HU-308 has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
7-(2-methylprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10(2)9-18-11-6-7-13-12-4-3-5-14(12)16(17)19-15(13)8-11/h6-8H,1,3-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYEFUGZJJXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)

![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)


![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)